2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with various functional groups, including a chlorinated aromatic ring, a methoxybenzyl group, and a tetrahydrothiophene dioxide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol, followed by its reaction with an appropriate alkylating agent to introduce the phenoxy group.
Introduction of the Tetrahydrothiophene Dioxide Moiety: The next step could involve the synthesis of the tetrahydrothiophene dioxide intermediate, which may be achieved through oxidation reactions.
Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the tetrahydrothiophene dioxide intermediate and the 4-methoxybenzylamine under suitable conditions to form the desired amide compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene dioxide moiety.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, such compounds could be investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific diseases or conditions, leveraging the compound’s unique structural features.
Industry
In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C23H28ClNO5S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C23H28ClNO5S/c1-15-11-21(12-16(2)22(15)24)30-17(3)23(26)25(19-9-10-31(27,28)14-19)13-18-5-7-20(29-4)8-6-18/h5-8,11-12,17,19H,9-10,13-14H2,1-4H3 |
InChI Key |
PPDVTAATHNBHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.